

# Environmental Fate and Degradation of 2-Propylphenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Propylphenol

Cat. No.: B147445

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This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of **2-Propylphenol**. Drawing upon available experimental data and predictive models, this document summarizes the key physicochemical properties and degradation pathways of this compound. Detailed experimental protocols are provided to guide further research, and signaling pathways and workflows are visualized for enhanced comprehension.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its environmental distribution and fate. The properties of **2-Propylphenol** are summarized in the table below. Experimental values are provided where available, supplemented by predictions from the EPI Suite™ software, a widely used tool for estimating the environmental fate of chemicals.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value	Source
Molecular Formula	C9H12O	NIST[5], PubChem[6]
Molecular Weight	136.19 g/mol	PubChem[6]
CAS Number	644-35-9	Cheméo[7], NIST[5]
Melting Point	6-7 °C	The Good Scents Company[8]
Boiling Point	224-226 °C at 760 mmHg	The Good Scents Company[8], PubChem[6]
Vapor Pressure	0.0783 mm Hg at 25 °C	Parchem[9]
Water Solubility	1039 - 1664 mg/L at 25 °C	The Good Scents Company[8], ChemicalBook[10]
Octanol-Water Partition Coefficient (log Kow)	2.93 - 3.01	The Good Scents Company[8], Parchem[9], PubChem[6]
Henry's Law Constant (Predicted)	1.13 x 10 <sup>-6</sup> atm·m <sup>3</sup> /mol	EPI Suite™
Soil Adsorption Coefficient (Koc) (Predicted)	3.85 (log Koc)	EPI Suite™

## Environmental Fate and Degradation

The environmental persistence and transformation of **2-Propylphenol** are governed by a combination of biotic and abiotic processes. This section details the current knowledge on its biodegradation, photodegradation, and hydrolysis.

### Biodegradation

Specific experimental studies on the biodegradation of **2-Propylphenol** are limited. However, based on its chemical structure as a substituted phenol, it is expected to be biodegradable by various microorganisms. Phenolic compounds are known to be degraded by bacteria and fungi through pathways that often involve initial hydroxylation of the aromatic ring followed by ring cleavage.

### Predicted Biodegradation:

The EPI Suite™ BOWIN model predicts that **2-Propylphenol** is not readily biodegradable. The model provides the following estimations:

EPI Suite™ BOWIN Model	Prediction
Linear Model	0.28 (Does not biodegrade fast)
Non-Linear Model	0.02 (Does not biodegrade fast)
Ultimate Biodegradation Timeframe	Weeks
Primary Biodegradation Timeframe	Days-Weeks

These predictions suggest that while **2-Propylphenol** is likely to be degraded in the environment, the process may be slow.

## Photodegradation

Photodegradation in the atmosphere is a significant removal pathway for volatile organic compounds. The primary atmospheric oxidant is the hydroxyl radical ( $\bullet\text{OH}$ ).

### Predicted Atmospheric Oxidation:

The EPI Suite™ AOPWIN model estimates the rate of atmospheric oxidation of **2-Propylphenol** by hydroxyl radicals.

Parameter	Predicted Value
OH Radical Reaction Rate Constant	$3.81 \times 10^{-11} \text{ cm}^3/\text{molecule-sec}$
Atmospheric Half-life (12-hr day, $1.5 \times 10^6 \text{ OH/cm}^3$ )	3.4 hours

This prediction indicates that **2-Propylphenol** is likely to be rapidly degraded in the atmosphere.

Direct photodegradation in water is dependent on the compound's ability to absorb light at wavelengths present in sunlight ( $> 290$  nm). As a phenol, **2-Propylphenol** is expected to absorb UV radiation, but specific quantum yield data are not available.

## Hydrolysis

Hydrolysis is a chemical reaction with water that can be a degradation pathway for certain organic compounds. Phenols are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). The EPI Suite™ HYDROWIN model predicts that **2-Propylphenol** is not expected to undergo significant hydrolysis.

## Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline methodologies for investigating the biodegradation and photodegradation of **2-Propylphenol**.

### Aerobic Biodegradation in Water: OECD 301F (Manometric Respirometry Test)

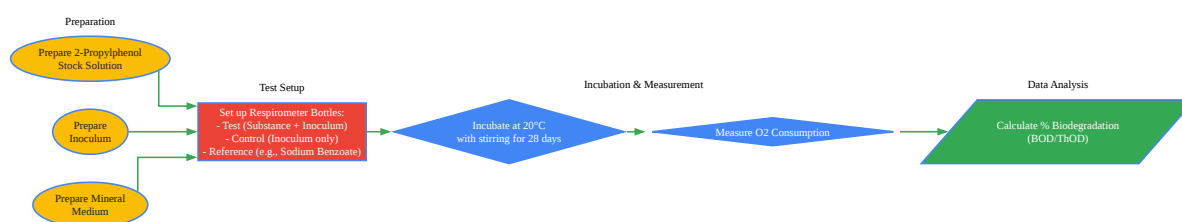
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 301F.

Objective: To assess the ready biodegradability of **2-Propylphenol** by aerobic microorganisms in an aqueous medium.

Methodology:

- Test System: Closed respirometer bottles containing a defined mineral medium, a microbial inoculum (e.g., activated sludge from a domestic wastewater treatment plant), and **2-Propylphenol** as the sole carbon source.
- Preparation:
  - Prepare the mineral medium as specified in OECD 301.
  - Collect and prepare the inoculum, ensuring it is well-acclimatized.

- Prepare a stock solution of **2-Propylphenol** in water. The concentration should be carefully chosen to be non-inhibitory to the microorganisms (e.g., 100 mg/L).
- Procedure:
  - Add the mineral medium, inoculum, and **2-Propylphenol** to the respirometer bottles.
  - Include control bottles containing only inoculum (to measure endogenous respiration) and reference bottles with a readily biodegradable substance (e.g., sodium benzoate) to check the viability of the inoculum.
  - Seal the bottles and place them in a temperature-controlled environment (e.g.,  $20 \pm 1$  °C) with constant stirring.
  - Measure the oxygen consumption in each bottle over a 28-day period using the respirometer.
- Data Analysis:
  - Calculate the percentage of biodegradation by comparing the measured biological oxygen demand (BOD) with the theoretical oxygen demand (ThOD) of **2-Propylphenol**.
  - A substance is considered readily biodegradable if it reaches the pass level of >60% ThOD within the 10-day window following the start of biodegradation.



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Figure 1. Experimental workflow for the OECD 301F biodegradation test.

## Photodegradation in Water

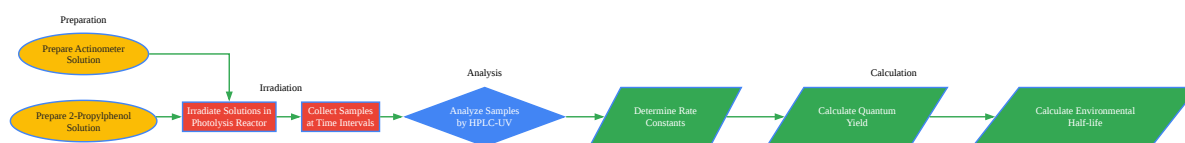
This protocol is a general approach for determining the direct photodegradation rate of a compound in water.

Objective: To determine the quantum yield and half-life of **2-Propylphenol** under simulated sunlight.

Methodology:

- Test System: A photolysis reactor equipped with a light source that simulates the solar spectrum (e.g., a xenon arc lamp with appropriate filters). Quartz tubes are used to hold the test solutions.
- Preparation:

- Prepare a solution of **2-Propylphenol** in purified water (e.g., buffered at a specific pH). The concentration should be low enough to ensure that the solution is optically thin.
- Prepare an actinometer solution (a chemical with a known quantum yield, e.g., p-nitroanisole/pyridine) to measure the light intensity.
- Procedure:
  - Fill quartz tubes with the **2-Propylphenol** solution and the actinometer solution.
  - Irradiate the tubes in the photolysis reactor for a set period.
  - Take samples at different time intervals.
  - Analyze the concentration of **2-Propylphenol** and the actinometer in the samples using a suitable analytical method (e.g., HPLC-UV).
  - Run a dark control experiment in parallel to account for any non-photolytic degradation.
- Data Analysis:
  - Determine the first-order rate constants for the degradation of **2-Propylphenol** and the actinometer.
  - Calculate the quantum yield of **2-Propylphenol** using the known quantum yield of the actinometer and the measured degradation rates.
  - Calculate the environmental half-life using the quantum yield and solar irradiance data for a specific latitude and season.



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Figure 2. Experimental workflow for determining photodegradation in water.

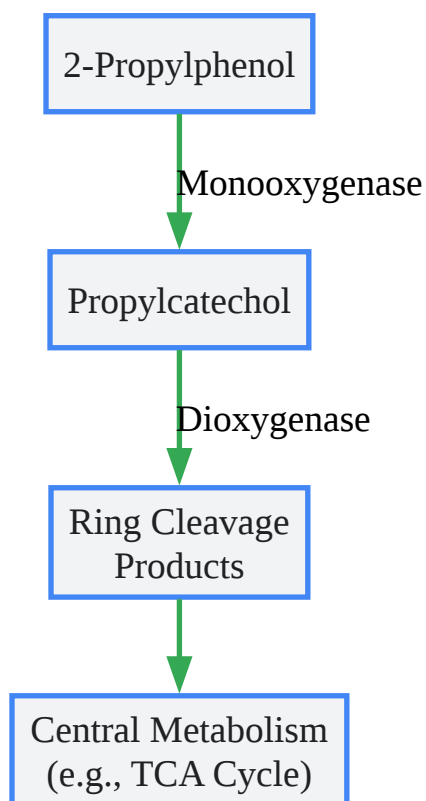
## Degradation Pathways

The degradation of **2-Propylphenol** is expected to proceed through several key pathways, as illustrated below.

## Biodegradation Pathway

The aerobic biodegradation of **2-Propylphenol** is likely initiated by monooxygenases, leading to the formation of catecholic intermediates. These intermediates then undergo ring cleavage, followed by further degradation to central metabolic intermediates.



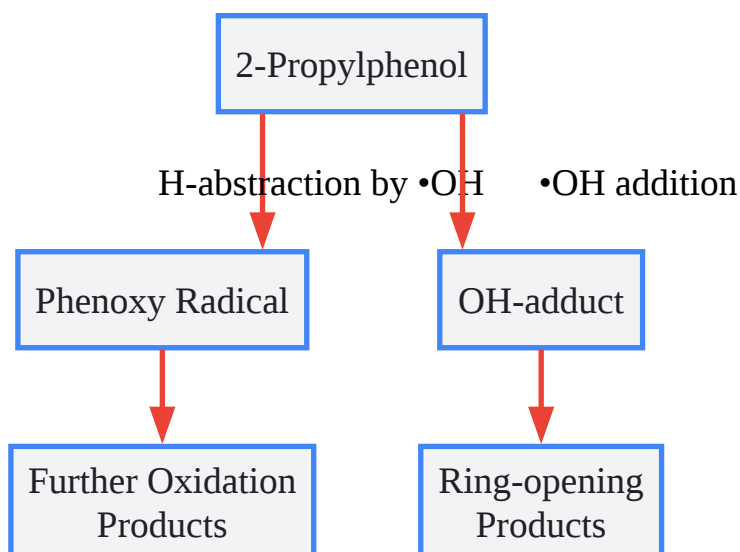


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Figure 3. Postulated aerobic biodegradation pathway of **2-Propylphenol**.

## Atmospheric Degradation Pathway

In the atmosphere, the degradation of **2-Propylphenol** is primarily initiated by reaction with hydroxyl radicals. This can occur via two main mechanisms: H-atom abstraction from the hydroxyl group or electrophilic addition to the aromatic ring.



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